N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide
Description
Chemical Structure and Properties The compound N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide (CAS: 946298-47-1) is a tetrahydroquinoline derivative featuring a benzenesulfonyl group at the 1-position and a 2-methoxyphenoxy acetamide substituent at the 7-position . Its molecular formula is C24H23N2O5S, with a molecular weight of 475.52 g/mol. The structural complexity arises from the fused tetrahydroquinoline core, which is sulfonylated at the nitrogen and further modified with a phenoxyacetamide side chain.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-30-22-11-5-6-12-23(22)31-17-24(27)25-19-14-13-18-8-7-15-26(21(18)16-19)32(28,29)20-9-3-2-4-10-20/h2-6,9-14,16H,7-8,15,17H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWGEDNCIPQMTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes involved in bacterial cell wall synthesis, such asD-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of peptidoglycan, a major component of the bacterial cell wall.
Mode of Action
Biochemical Pathways
The compound likely affects the biochemical pathways involved in bacterial cell wall synthesis. By inhibiting key enzymes like MurD and GlmU, it disrupts the formation of peptidoglycan, leading to a weakened cell wall and eventual cell lysis.
Pharmacokinetics
Similar compounds have been found to be stable and slightly more soluble than their analogs in most organic solvents compatible with microbiological assays. This suggests that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is likely the death of bacterial cells. By inhibiting key enzymes involved in cell wall synthesis, the compound weakens the cell wall, leading to cell lysis and death.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of organic solvents can affect the solubility and stability of the compound. Additionally, the compound’s antimicrobial activity may vary depending on the specific strain of bacteria, as different strains may have varying levels of resistance to the compound.
Biochemical Analysis
Biochemical Properties
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU), both of which are involved in bacterial membrane synthesis. The nature of these interactions involves the inhibition of these enzymes, thereby disrupting the synthesis of bacterial cell walls and exerting antibacterial effects.
Cellular Effects
This compound influences various types of cells and cellular processes. In bacterial cells, this compound has been observed to inhibit cell wall synthesis, leading to cell lysis and death. Additionally, it affects cell signaling pathways by interfering with the normal function of enzymes involved in these pathways. This disruption can lead to changes in gene expression and alterations in cellular metabolism, ultimately affecting cell viability and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active sites of enzymes such as MurD and GlmU, inhibiting their activity and preventing the synthesis of bacterial cell walls. Additionally, it may induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s antibacterial properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products may form over extended periods. Long-term studies have shown that the compound can maintain its antibacterial activity for several weeks, although a gradual decrease in potency may occur due to degradation. These temporal effects are important for understanding the compound’s long-term efficacy and stability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial activity with minimal adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its antibacterial activity. The compound interacts with enzymes such as MurD and GlmU, which are key players in bacterial cell wall synthesis. Additionally, it may affect metabolic flux and metabolite levels by inhibiting these enzymes, leading to the accumulation of metabolic intermediates and disruption of normal cellular processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as bacterial cell walls, where it exerts its antibacterial effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for binding proteins, which determine its accumulation in specific tissues and compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized to bacterial cell walls, where it inhibits the synthesis of peptidoglycan, a key component of the cell wall structure. Additionally, targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within bacterial cells, enhancing its antibacterial efficacy.
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a methoxyphenoxy acetamide moiety. Its molecular formula is , and it has a molecular weight of 452.5 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The benzenesulfonyl group can inhibit enzymes involved in critical biological pathways, such as those related to bacterial cell wall synthesis. This mechanism contributes to its antimicrobial properties .
- Antioxidant Activity : The methoxyphenoxy group may enhance the compound's ability to scavenge free radicals, providing potential antioxidant benefits .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor effects by inhibiting the proliferation of cancer cells in vitro .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of similar sulfonamide derivatives against various pathogens. The results indicated that compounds with structural similarities to this compound demonstrated significant activity against:
- Escherichia coli : Minimum Inhibitory Concentration (MIC) values were reported as low as 6.72 mg/mL.
- Staphylococcus aureus : MIC values around 6.63 mg/mL indicated effective inhibition.
- Pseudomonas aeruginosa and Salmonella typhi also showed susceptibility with comparable MIC values .
Anti-inflammatory Activity
The anti-inflammatory potential was assessed through carrageenan-induced edema models in rats. Compounds similar to this tetrahydroquinoline derivative exhibited up to 94% inhibition at varying doses over time .
Case Studies
Several studies have explored the biological activities of sulfonamide derivatives similar to this compound:
- Study on Antitumor Effects :
- Evaluation of Antioxidant Properties :
Comparative Analysis
To better understand the biological activity of this compound in relation to other compounds, a comparative analysis is presented below:
| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity | Antitumor Activity |
|---|---|---|---|---|
| This compound | Structure | Moderate (MIC ~6.72 mg/mL) | High (up to 94% inhibition) | Significant (IC50 ~6.26 µM) |
| N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline | Structure | Low | Moderate | Moderate |
| N-(benzenesulfonyl)-3-chlorobenzene-1-sulfonamide | Structure | High (MIC ~6.63 mg/mL) | Low | Low |
Scientific Research Applications
Antibacterial Properties
The sulfonamide group in the compound suggests potential antibacterial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. Research indicates that compounds with similar structures can effectively target bacterial enzymes, leading to their use in antibiotic therapies .
Anticancer Activity
The tetrahydroquinoline framework is associated with various pharmacological properties, including anticancer effects. Studies have shown that derivatives of tetrahydroquinoline can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth . The ability of this compound to interact with DNA and proteins further enhances its potential as an anticancer agent.
Enzymatic Inhibition
The compound exhibits significant enzyme inhibition capabilities. For instance:
- Carbonic Anhydrase Inhibition : Similar compounds have demonstrated the ability to inhibit carbonic anhydrase isozymes, which play crucial roles in physiological processes such as respiration and acid-base balance. This property is particularly relevant for developing therapeutic agents targeting cancer and bacterial infections .
- Kinase Inhibition : The structural features of this compound may allow it to interact with various kinases involved in signaling pathways that regulate cell growth and metabolism. Such interactions could lead to the development of targeted therapies for diseases like cancer .
Study 1: Antibacterial Activity
In a study evaluating the antibacterial properties of sulfonamide derivatives, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide was assessed for its efficacy against Gram-positive and Gram-negative bacteria. Results indicated promising inhibitory effects similar to established antibiotics .
Study 2: Anticancer Efficacy
Another investigation focused on the anticancer potential of tetrahydroquinoline derivatives revealed that the compound significantly reduced cell viability in several cancer cell lines. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Below, we compare its structural and synthetic features with related compounds from diverse sources.
Substituent Variations on the Benzenesulfonyl Group
Modifications at the 1-position benzenesulfonyl group significantly influence physicochemical properties. For example:
- 2-(4-Chlorophenoxy)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide (CAS: 946212-58-4, C24H23ClN2O5S, MW: 487.0 g/mol) introduces a 4-chlorophenoxy and 4-methoxybenzenesulfonyl group, altering steric and electronic profiles .
Table 1: Substituent Effects on Tetrahydroquinoline Derivatives
| Compound Name (CAS) | Substituents (1-Position) | Phenoxy Group | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound (946298-47-1) | Benzenesulfonyl | 2-Methoxy | 475.52 | High lipophilicity |
| Fluorinated Analog (MFCD08008619) | 4-Fluorobenzenesulfonyl | 3-Methoxy | 494.51 | Enhanced electronegativity |
| Chloro-Methoxy Analog (946212-58-4) | 4-Methoxybenzenesulfonyl | 4-Chloro | 487.0 | Increased steric bulk |
Phenoxy Acetamide Modifications
The 2-methoxyphenoxy acetamide moiety is critical for intermolecular interactions. Analogous compounds with different phenoxy groups include:
- 2-(2-Isopropyl-5-methylphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5f): A thiadiazole-linked acetamide with a branched alkylphenoxy group (mp: 158–160°C, yield: 79%) .
- 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k): Shares the 2-methoxyphenoxy group but replaces tetrahydroquinoline with a thiadiazole core (mp: 135–136°C, yield: 72%) .
Table 2: Phenoxy Acetamide Derivatives
Tetrahydroquinoline vs. Tetrahydroisoquinoline Derivatives
Structural analogs with tetrahydroisoquinoline cores demonstrate divergent synthetic pathways and bioactivity:
- N-Benzyl-2-(1-{[3-(diethylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamide (30): Synthesized via alkylation (yield: 76%), featuring a diethylamino-methoxybenzyl group .
- N-Benzyl-2-{6-[(cyclopropylmethyl)(methyl)amino]-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (25g): Achieved 94% yield with cyclopropylmethyl and methylamino substituents .
Table 3: Core Structure Comparison
Preparation Methods
Synthesis of the Tetrahydroquinoline Core
The tetrahydroquinoline scaffold serves as the foundational structure for this compound. A widely adopted method involves Bischler-Napieralski cyclization , which converts phenethylamine derivatives into dihydroisoquinolines, followed by hydrogenation to yield tetrahydroquinolines . For instance, 2-(3,4-dimethoxyphenyl)ethylamine undergoes cyclization with benzaldehyde under acidic conditions to form the dihydro intermediate, which is subsequently reduced using palladium-catalyzed hydrogenation .
Alternative routes employ Pictet-Spengler reactions , particularly for introducing substituents at the 7-position. Microwave-assisted cyclization of 2-(3-methoxyphenyl)ethylamine with aldehydes in trifluoroacetic acid (TFA) achieves near-quantitative yields (98%) within 15 minutes . This method is advantageous for scalability and reduced reaction times compared to traditional thermal conditions.
Table 1: Comparative Analysis of Tetrahydroquinoline Synthesis Methods
Introduction of the Benzenesulfonyl Group
Sulfonylation at the 1-position of tetrahydroquinoline is typically achieved using benzenesulfonyl chloride in the presence of a base such as triethylamine (TEA) or pyridine. Reaction conditions must balance nucleophilic substitution efficiency with side-reaction minimization. A protocol from industrial sources involves dissolving the tetrahydroquinoline intermediate in dichloromethane (DCM), adding TEA (1.5 equiv), and dropwise addition of benzenesulfonyl chloride (1.2 equiv) at 0°C. The mixture is stirred for 4–6 hours at room temperature, yielding the sulfonylated product in 63–77% after chromatographic purification.
Critical Parameters :
-
Temperature Control : Excess heat promotes over-sulfonylation or decomposition.
-
Solvent Choice : DCM or acetonitrile optimizes solubility without competing reactions.
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Stoichiometry : A slight excess of sulfonyl chloride ensures complete conversion of the amine.
Formation of the 2-(2-Methoxyphenoxy)Acetamide Moiety
The acetamide side chain is synthesized via nucleophilic acyl substitution . 2-(2-Methoxyphenoxy)acetic acid is activated using thionyl chloride (SOCl2) to form the corresponding acyl chloride, which is then reacted with the primary amine of the sulfonylated tetrahydroquinoline.
Optimized Protocol :
-
Activation : 2-(2-Methoxyphenoxy)acetic acid (1.0 equiv) is treated with SOCl2 (2.0 equiv) in anhydrous DCM at 40°C for 2 hours.
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Coupling : The acyl chloride is added dropwise to a solution of the sulfonylated tetrahydroquinoline (1.0 equiv) and TEA (2.0 equiv) in DCM at 0°C. The reaction proceeds for 12 hours at room temperature.
-
Workup : The mixture is washed with NaHCO3 (5%) and brine, dried over Na2SO4, and concentrated. Yield: 68–72% after silica gel chromatography.
Challenges :
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Steric Hindrance : Bulky substituents on the tetrahydroquinoline may reduce coupling efficiency.
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By-Product Formation : Residual acyl chloride can hydrolyze to the carboxylic acid, necessitating rigorous drying of solvents.
Final Coupling and Purification
The last stage involves coupling the tetrahydroquinoline sulfonamide with the acetamide side chain. Mitsunobu reactions or amide bond-forming reagents such as HATU/DIPEA are employed for this step. Industrial data suggest that HATU-mediated coupling in DMF at 0°C to room temperature achieves 85–90% conversion .
Representative Procedure :
-
Activation : 2-(2-Methoxyphenoxy)acetic acid (1.1 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv) are stirred in DMF for 10 minutes.
-
Coupling : The sulfonylated tetrahydroquinoline (1.0 equiv) is added, and the reaction is stirred for 24 hours.
-
Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates the target compound in >95% purity .
Table 2: Key Reaction Metrics for Final Coupling
| Parameter | Conditions | Outcome |
|---|---|---|
| Coupling Reagent | HATU/DIPEA | 85–90% yield |
| Solvent | DMF | Optimal solubility |
| Temperature | 0°C → RT | Minimizes racemization |
Analytical Characterization and Quality Control
Final product validation requires HPLC-MS , 1H/13C NMR , and elemental analysis . Key spectral data include:
-
1H NMR (400 MHz, CDCl3) : δ 7.82–7.76 (m, 2H, ArH), 7.62–7.55 (m, 3H, ArH), 6.92–6.84 (m, 4H, ArH), 4.52 (s, 2H, CH2CO), 3.80 (s, 3H, OCH3).
-
HRMS (ESI+) : m/z calculated for C25H24N2O4S [M+H]+: 457.1432; found: 457.1428.
Impurity profiling identifies common by-products such as desulfonylated tetrahydroquinoline (<0.5%) and hydrolyzed acetamide (<0.3%) .
Q & A
Q. What synthetic strategies are recommended for the multi-step synthesis of this compound, and how can intermediates be purified?
The synthesis involves sequential steps: (1) sulfonylation of the tetrahydroquinoline core, (2) introduction of the 2-methoxyphenoxyacetamide group via nucleophilic substitution or coupling reactions, and (3) final deprotection/purification. Key reagents include benzenesulfonyl chloride for sulfonylation and coupling agents like EDCI/HOBt for amide bond formation. Purification of intermediates requires column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization, monitored by TLC and HPLC .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzenesulfonyl protons at δ 7.5–8.0 ppm, methoxy groups at δ 3.8–4.0 ppm) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₅N₂O₅S: 477.1432) .
Q. How should initial biological activity screening be designed for this compound?
Prioritize in vitro assays:
- Enzyme Inhibition : Test against targets like kinases or proteases (IC₅₀ determination via fluorescence/absorbance assays).
- Cellular Viability : Use MTT assays in cancer/neuronal cell lines (e.g., IC₅₀ values compared to controls).
- Selectivity Profiling : Cross-screen against related enzymes to assess off-target effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize side products?
Apply Design of Experiments (DoE) to variables:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 0–5°C (sulfonylation), 25°C (amide coupling) | Prevents sulfonate ester formation |
| Solvent | DCM for sulfonylation, DMF for coupling | Enhances reagent solubility |
| Catalyst | 4-DMAP (5 mol%) | Accelerates acylation . |
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
- Orthogonal Validation : Repeat assays with fresh compound batches to exclude degradation.
- Binding Mode Analysis : Perform X-ray crystallography (e.g., protein-ligand co-crystallization) or molecular dynamics simulations to verify docking poses .
- Metabolite Screening : Use LC-MS to identify active/inactive metabolites .
Q. What computational approaches are effective for structure-activity relationship (SAR) studies?
- Docking Studies : Use AutoDock Vina to map interactions (e.g., benzenesulfonyl group in hydrophobic pockets).
- QSAR Modeling : Train models on analogs with modified methoxyphenoxy groups to predict logP and IC₅₀ trends .
- Example SAR Table :
| Analog Modification | Bioactivity (IC₅₀, nM) |
|---|---|
| 4-Methoxy → 4-Cl | 120 → 45 (improved potency) |
| Benzenesulfonyl → Tosyl | 120 → 220 (reduced activity) . |
Q. What methodologies are recommended for pharmacokinetic profiling?
- ADME Studies :
- Absorption : Caco-2 cell permeability assay (Papp > 1 × 10⁻⁶ cm/s).
- Metabolism : Liver microsome incubation (e.g., CYP3A4 stability via LC-MS/MS).
- In Vivo Half-Life : Administer IV/orally in rodents; quantify plasma levels via HPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
